molecular formula C12H10FNO3 B1396467 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid CAS No. 1338661-72-5

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Cat. No.: B1396467
CAS No.: 1338661-72-5
M. Wt: 235.21 g/mol
InChI Key: ISUWHMLYAJRUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C₁₂H₁₀FNO₃ This compound is known for its unique structural features, including a fluorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as enaminones or acrylates. For instance, the cyclization of enaminones in the presence of potassium carbonate or sodium hydride in solvents like dimethylformamide or ethyl acetate can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: The fluorine, methoxy, and methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.

Scientific Research Applications

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and receptor interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, thereby preventing DNA replication and transcription . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of fluorine, methoxy, and methyl groups makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

IUPAC Name

6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(17-2)5-9(12(15)16)14-11(6)8/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUWHMLYAJRUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2OC)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 2
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 3
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 4
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 5
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid
Reactant of Route 6
6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.